9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha
Übersicht
Beschreibung
9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha is a prostanoid . It is available as a solution, 10 mg/mL in methyl acetate .
Molecular Structure Analysis
The molecular formula of 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha is C21H34O4 . The molecular weight is 350.5 g/mol . The IUPAC name is (Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha include a molecular weight of 350.5 g/mol, a XLogP3-AA of 3.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 12 .Wissenschaftliche Forschungsanwendungen
Vascular Responses and Diabetes
- Aortic Contraction and Diabetes : A study by Nobe et al. (2003) explored how 9,11-dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha (U46619) influences aortic contraction, particularly under high-glucose conditions, which could be relevant for understanding aortic dysfunction in diabetes (Nobe et al., 2003).
- Diabetes and Portal Vein Dysfunction : In another study by Nobe et al. (2003), the effects of U46619 on the mouse portal vein were examined, showing enhanced contractions under high-glucose conditions. This could offer insights into portal vein dysfunction in diabetes (Nobe et al., 2003).
Cardiovascular Research
- Coronary Artery and Aorta Studies : Pfister et al. (2004) investigated the influence of glibenclamide on thromboxane-mediated contractions in coronary arteries and rabbit aortas using 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha (U46619), which could have implications for understanding cardiovascular diseases in Type 2 diabetes (Pfister et al., 2004).
- Pulmonary Artery and Vein Reactions : Lal et al. (1999) studied the effects of chronic hypoxia on rat pulmonary arteries and veins, using U46619 to simulate thromboxane receptor agonist effects, which is relevant in understanding chronic lung diseases (Lal et al., 1999).
Platelet Activation and Vascular Health
- Platelet Functions Study : A study by Pulcinelli et al. (1998) examined the role of U73122 in platelet functions in response to thromboxane receptor agonist U46619, providing insights into platelet activation mechanisms in health and disease (Pulcinelli et al., 1998).
Pharmacological Applications
- Protein Tyrosine Kinase Mechanisms : Masumoto et al. (1997) assessed the involvement of protein tyrosine kinase in pressure-induced contractions using 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha (U46619) in rat cerebral artery studies, which can contribute to pharmacological research on hypertension treatments (Masumoto et al., 1997).
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-IGUVKOCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347862 | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha | |
CAS RN |
56985-32-1 | |
Record name | U 44069 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.